molecular formula C9H7Br2N3O B1449478 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol CAS No. 2140316-56-7

7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol

Cat. No. B1449478
M. Wt: 332.98 g/mol
InChI Key: FFYZQXQHXJNWMC-UHFFFAOYSA-N
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Description

“7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol” is a chemical compound with the IUPAC name 7-amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol . It has a molecular weight of 332.98 .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes “7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol”, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .


Molecular Structure Analysis

The InChI code for “7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol” is 1S/C9H7Br2N3O/c1-3-4-2-5(10)7(12)13-8(4)14-9(15)6(3)11/h2H,1H3,(H3,12,13,14,15) .


Physical And Chemical Properties Analysis

The physical form of “7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol” is solid . The molecular weight is 332.98 .

Scientific Research Applications

Antibacterial Agents

The 1,8-naphthyridine core, found in compounds like Gemifloxacin , has been marketed for treating bacterial infections . Derivatives like 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol could potentially be synthesized and tested for similar antibacterial properties, contributing to the development of new antibiotics.

Medicinal Chemistry

Due to the wide range of biological activities, naphthyridine derivatives are often explored in medicinal chemistry for their therapeutic potential. They are under clinical investigations for various treatments, suggesting that our compound of interest may also be a candidate for drug development .

Photochemical Applications

Naphthyridines exhibit interesting photochemical properties, making them suitable for applications such as components in light-emitting diodes (LEDs) and dye-sensitized solar cells . The unique substitutions on the 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol molecule could offer novel photochemical behaviors worth exploring.

Ligands in Coordination Chemistry

This class of heterocycles, including our compound, can act as ligands in coordination complexes . Such complexes have applications ranging from catalysis to materials science, where the ligand’s electronic properties significantly influence the complex’s behavior.

Molecular Sensing

Naphthyridine derivatives can function as molecular sensors . The specific structure of 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol might be tailored to detect or bind particular ions or molecules, which is valuable in environmental monitoring and diagnostics.

Self-Assembly and Host-Guest Systems

The ability to form self-assembled structures and host-guest systems is another application of naphthyridine derivatives . The bromo and amino groups on our compound could provide unique interaction points for self-assembly, leading to the creation of new materials with specific properties.

Green Chemistry Synthesis

The synthesis of naphthyridines can be achieved through green chemistry approaches, such as multicomponent reactions and metal-catalyzed synthesis . The compound could be synthesized using eco-friendly methods, contributing to sustainable chemical practices.

Chemical Biology

In chemical biology, naphthyridine derivatives are used to construct complex molecular architectures . The compound’s structure could be utilized to develop novel probes or agents that interact with biological systems in specific ways.

properties

IUPAC Name

7-amino-3,6-dibromo-4-methyl-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2N3O/c1-3-4-2-5(10)7(12)13-8(4)14-9(15)6(3)11/h2H,1H3,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYZQXQHXJNWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC2=NC(=C(C=C12)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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